![molecular formula C15H18N6O3 B2560675 ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate CAS No. 1207016-01-0](/img/structure/B2560675.png)
ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate, also known as TAK-659, is a novel small molecule inhibitor of spleen tyrosine kinase (SYK). This molecule has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various autoimmune diseases, cancer, and inflammation.
Scientific Research Applications
Antibacterial Activity
Tetrazoles have been investigated for their antibacterial properties. The planar structure of this compound favors receptor–ligand interactions, making it a potential candidate for combating bacterial infections . Researchers have explored its effectiveness against specific bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Antifungal Activity
Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate has shown promise as an antifungal agent. It has been evaluated against various fungal species, demonstrating inhibitory effects on fungal growth and replication .
Analgesic Properties
Tetrazoles, including our compound of interest, exhibit analgesic activity. These molecules may play a role in pain management and relief .
Anti-Inflammatory Effects
Inflammation is a key factor in various diseases. Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate has been studied for its anti-inflammatory properties, which could be valuable in treating inflammatory conditions .
Anticancer Potential
Tetrazole derivatives, such as our compound, have been investigated for their effects on cancer cells. While further research is needed, they hold promise as potential anticancer agents .
Other Applications
Beyond the biological realm, tetrazoles find applications in photography, as growth hormones, and even as platforms for virtual screening in drug discovery . Their diverse properties make them intriguing subjects for scientific exploration.
Mechanism of Action
Target of action
The compound contains a tetrazole group, which is a type of heterocyclic aromatic compound. Tetrazoles are known to act as bioisosteres of carboxylic acids , meaning they can mimic the function of these acids in biological systems. They are often involved in receptor-ligand interactions .
Mode of action
They can stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .
Biochemical pathways
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
properties
IUPAC Name |
ethyl 4-[3-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-2-24-15(23)20-8-6-19(7-9-20)14(22)12-4-3-5-13(10-12)21-11-16-17-18-21/h3-5,10-11H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLVAJFANNBMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate |
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